
1,2-Diethyl-3-hydroxypyridin-4-one
Overview
Description
1,2-Diethyl-3-hydroxy-4(1H)-pyridinone, commonly known as CP94, is a hydroxypyridinone iron chelator. It is a small, neutral, and lipophilic compound that can quickly enter cells and bond to intracellular iron. This compound has been studied for its potential in enhancing photodynamic therapy (PDT) and reducing iron levels in various biological systems .
Mechanism of Action
Target of Action
1,2-Diethyl-3-hydroxypyridin-4-one, also known as CP94, is a member of the hydroxypyridinone (HOPO) family of chelators . Its primary targets are various metal ions, with a high binding affinity towards iron (III) . These metal ions play crucial roles in numerous biological processes, and their dysregulation can lead to various health issues.
Mode of Action
CP94 interacts with its targets by chelating them, forming stable complexes . This chelation process can influence the bioavailability of the targeted metal ions, affecting their roles in various biological processes. For instance, by chelating iron (III), CP94 can affect iron-dependent processes such as the conversion of protoporphyrin IX (PpIX) to haem .
Biochemical Pathways
The chelation of metal ions by CP94 can affect several biochemical pathways. For example, the chelation of iron can inhibit the action of ferrochelatase, an enzyme that catalyzes the conversion of PpIX to haem . This inhibition can lead to increased accumulation of PpIX, a potent photosensitizer .
Pharmacokinetics
CP94 exhibits biexponential elimination from the blood, with an average systemic clearance of 1.5 liters/hr/kg and a mean terminal elimination half-life of 2.02 hours . The mean volume of distribution at steady state is 2.69 liters/kg . The oral bioavailability of CP94 is about 53%, and peak blood concentration occurs at about 0.5 hours after oral administration .
Result of Action
The chelation of iron by CP94 can lead to the accumulation of PpIX, which can be used in photodynamic therapy . Moreover, CP94 can form two phase II metabolites, the 3-O- and 4-O-glucuronides .
Action Environment
The action of CP94 can be influenced by various environmental factors. For instance, the presence of iron overload can increase the therapeutic safety margin of CP94 . Additionally, the efficacy of CP94 in inducing PpIX accumulation can be enhanced by the addition of CP94 to the drinking water . .
Biochemical Analysis
Biochemical Properties
1,2-Diethyl-3-hydroxypyridin-4-one plays a significant role in biochemical reactions, particularly in the context of iron chelation . It interacts with iron, a key element involved in various biological processes, and helps in its removal from cells . The nature of these interactions involves the formation of a complex with iron, thereby preventing it from participating in potentially harmful reactions .
Cellular Effects
The effects of this compound on cells are largely related to its iron-chelating properties. By binding to iron, it can influence cell function by preventing iron-induced lipid peroxidation . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to bind iron. This binding interaction inhibits the activity of ferrochelatase, an enzyme involved in the conversion of protoporphyrin IX to heme . This inhibition results in increased accumulation of protoporphyrin IX, a useful photosensitizer for photodynamic therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, in studies involving rats, it was observed that the fluorescence intensity of protoporphyrin IX in the urothelium doubled 5 - 7 hours after the administration of this compound .
Metabolic Pathways
This compound is involved in metabolic pathways related to iron metabolism. It interacts with enzymes such as ferrochelatase and influences the conversion of protoporphyrin IX to heme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP94 involves the reaction of 3-hydroxy-4-pyridinone with diethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of CP94 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the final product’s quality. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
CP94 primarily undergoes chelation reactions with iron ions. It can also participate in oxidation and reduction reactions due to its hydroxypyridinone structure .
Common Reagents and Conditions
Chelation: CP94 reacts with iron ions in the presence of water or other polar solvents.
Oxidation: CP94 can be oxidized in the presence of oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can occur with reducing agents like sodium borohydride.
Major Products Formed
Chelation: The primary product is the iron-CP94 complex.
Oxidation: Oxidation can lead to the formation of various oxidized derivatives of CP94.
Reduction: Reduction typically results in the formation of reduced hydroxypyridinone derivatives.
Scientific Research Applications
Chemistry
CP94 is used as a chelating agent in various chemical applications. Its ability to bind iron ions makes it useful in studying iron metabolism and related biochemical processes .
Biology
In biological research, CP94 is used to study iron homeostasis and its effects on cellular functions. It has been shown to reduce iron levels in cells and tissues, making it a valuable tool for investigating iron-related disorders .
Medicine
CP94 has potential therapeutic applications in treating conditions related to iron overload, such as thalassemia and hemochromatosis. It is also being studied for its role in enhancing the efficacy of photodynamic therapy for cancer treatment .
Industry
In industrial applications, CP94 is used in processes that require iron chelation, such as water treatment and the production of high-purity chemicals .
Comparison with Similar Compounds
Similar Compounds
Deferiprone (3-hydroxy-1,2-dimethyl-4(1H)-pyridone): Another hydroxypyridinone iron chelator used clinically for treating iron overload disorders.
Deferasirox: A tridentate iron chelator used for treating chronic iron overload.
Uniqueness of CP94
CP94 is unique in its ability to enhance photodynamic therapy by increasing the accumulation of protoporphyrin IX, a photosensitizer used in PDT. This property makes it particularly valuable in cancer treatment research .
Properties
IUPAC Name |
1,2-diethyl-3-hydroxypyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-7-9(12)8(11)5-6-10(7)4-2/h5-6,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYFEESCIBNMIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C=CN1CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151223 | |
| Record name | 1,2-Diethyl-3-hydroxypyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115900-75-9 | |
| Record name | CP 94 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115900-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diethyl-3-hydroxypyridin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115900759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diethyl-3-hydroxypyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-diethyl-3-hydroxypyridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CGP-46700 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3PX21X7IU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



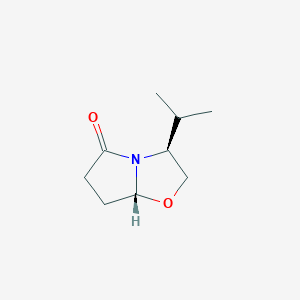
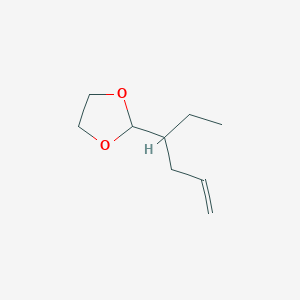

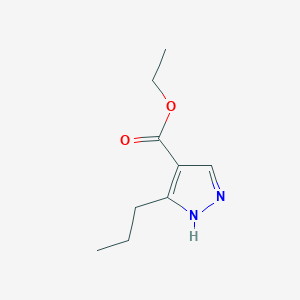




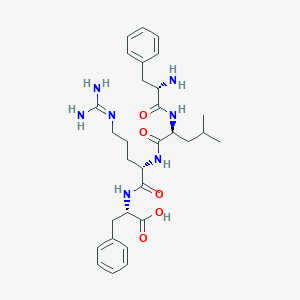
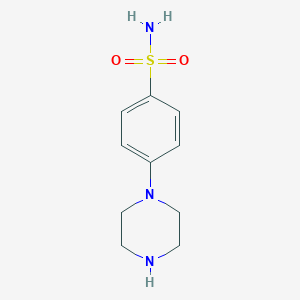
![Benzenesulfonamide,4-[[(7-acetyl-6-hydroxy-4,5-dimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B39653.png)


